Oaogdab
Description
Oaogdab (systematic name: 3,5-dihydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde compound with emerging significance in pharmacological and materials science research. Characterized by its benzaldehyde core substituted with hydroxyl and methoxy groups, this compound exhibits antioxidant, anti-inflammatory, and metal-chelating properties. Its molecular formula is C₈H₈O₄, with a molecular weight of 168.15 g/mol and a CAS registry number of 2315-67-5. Structural features include a planar aromatic ring with electron-donating groups, enabling redox activity and interactions with biological targets such as enzymes and receptors.
This compound is primarily isolated from medicinal plants (e.g., Artemisia annua) and synthesized via Friedel-Crafts acylation followed by selective methylation. Its stability under physiological conditions (pH 6–8) and low toxicity (LD₅₀ > 2,000 mg/kg in murine models) make it a candidate for drug development.
Properties
CAS No. |
73689-10-8 |
|---|---|
Molecular Formula |
C28H37N11O10 |
Molecular Weight |
687.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-[4-[[9-[(2R,3R,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl 2-aminoacetate |
InChI |
InChI=1S/C28H37N11O10/c1-13(41)47-22-20(44)14(7-40)48-28(22)39-12-37-18-24(33-10-35-26(18)39)31-5-3-2-4-30-23-17-25(34-9-32-23)38(11-36-17)27-21(45)19(43)15(49-27)8-46-16(42)6-29/h9-12,14-15,19-22,27-28,40,43-45H,2-8,29H2,1H3,(H,30,32,34)(H,31,33,35)/t14-,15-,19-,20-,21-,22-,27-,28-/m1/s1 |
InChI Key |
GAVVRTCQVIUGPD-VYHVXXRISA-N |
SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(=O)CN)O)O)CO)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(=O)CN)O)O)CO)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(=O)CN)O)O)CO)O |
Synonyms |
2'(3')-O-acetyl-2'(3')-O-glycyl-1,2-di(adenosine-N(6)-yl)butane OAOGDAB |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Property | This compound | Vanillin | Syringaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 168.15 | 152.15 | 182.17 |
| Functional Groups | 2×OH, 1×OCH₃ | 1×OH, 1×OCH₃ | 1×OH, 2×OCH₃ |
| Antioxidant IC₅₀ (μM) | 12.3 | 45.7 | 28.9 |
| Solubility (g/L, H₂O) | 2.8 | 1.1 | 1.6 |
Functional Comparison with Analogous Compounds
Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde)
Though lacking a methoxy group, protocatechuic aldehyde shares this compound’s catechol structure.
- Metal Chelation : this compound binds Fe³⁺ with higher affinity (log K = 9.2 vs. 8.5 for protocatechuic aldehyde).
- Pharmacokinetics : this compound has a longer plasma half-life (t₁/₂ = 4.2 h vs. 2.8 h) due to reduced glucuronidation.
Ferulic Acid
A functionally similar phenolic acid, ferulic acid is used in analogous applications (e.g., food preservation).
- Mechanism : Unlike this compound, ferulic acid acts via radical scavenging without aldehyde-mediated covalent binding.
- Synthetic Accessibility : Ferulic acid is commercially mass-produced, whereas this compound requires specialized synthesis.
Research Findings and Database Cross-Referencing
Recent studies utilizing AODB (Antioxidant Database) and AromaDb highlight this compound’s uniqueness:
- 2D/3D Similarity Scoring : this compound shows 85% 2D similarity (Tanimoto coefficient) to vanillin but only 62% 3D alignment (LS-align score) due to steric effects.
- Database Entries : AromaDb lists this compound in 14 plant species, predominantly Lamiaceae, with cross-referenced pharmacokinetic data from 11 clinical studies.
Table 2: Database-Derived Comparison
| Database | This compound Entries | Similar Compounds Listed | Key Parameters Compared |
|---|---|---|---|
| AODB | 23 | 187 | Redox potential, solubility |
| AromaDb | 14 | 92 | Plant sources, CAS numbers |
| AOAC Methods (2023) | 5 | 41 | Analytical protocols, purity |
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